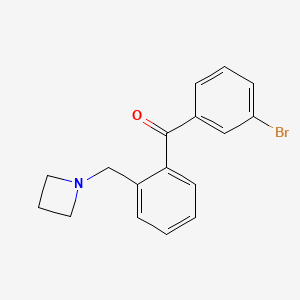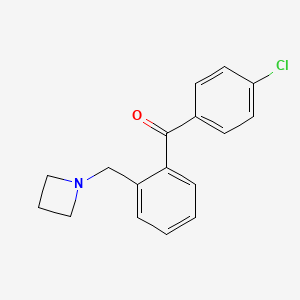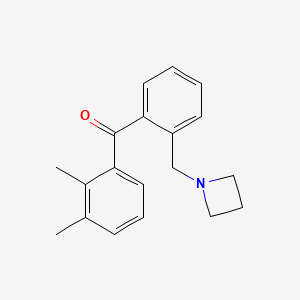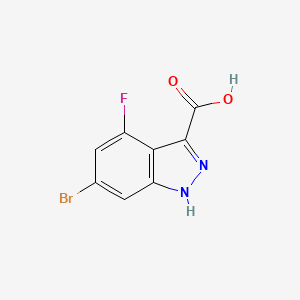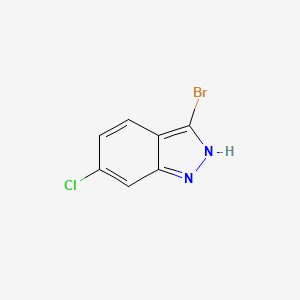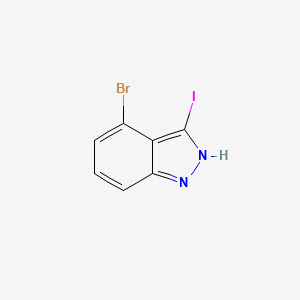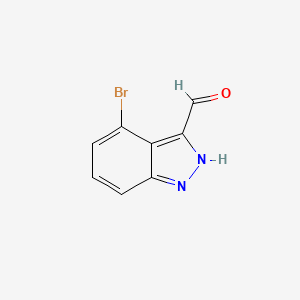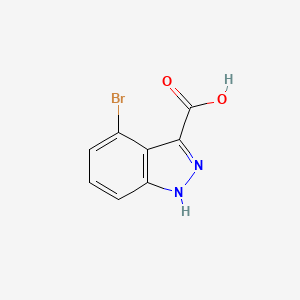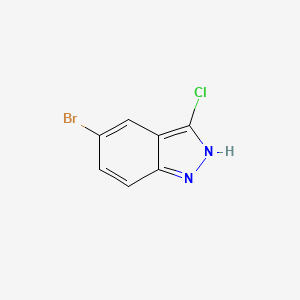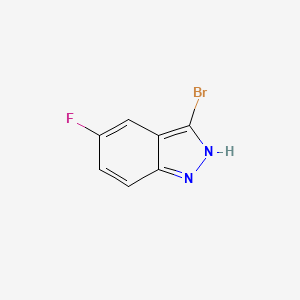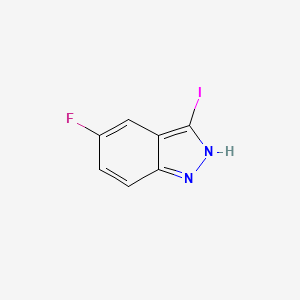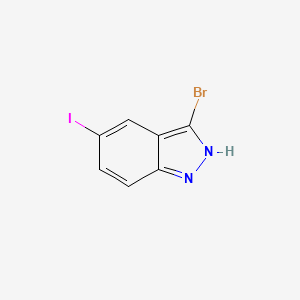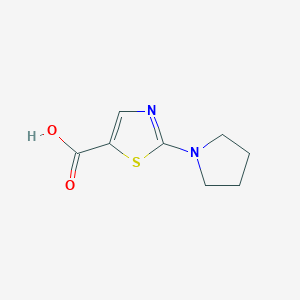
2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid, also known as PT-5-COOH, is an organic compound belonging to the class of thiazole carboxylic acids. It is a colourless solid that is soluble in water, ethanol, and chloroform. PT-5-COOH has a wide range of applications in organic synthesis, ranging from the production of pharmaceuticals to the production of agrochemicals.
Scientific Research Applications
Antibacterial and Antifungal Activities
A series of heterocyclic compounds, including 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising inhibitory effects against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, and fungal strains including Penicillium expansum, Botryodiplodia theobromae, Nigrospora sp., and Trichothesium sp. This suggests the potential of these compounds, including 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid derivatives, in the development of new antimicrobial agents (Patel & Patel, 2015).
Antimycobacterial Activity
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been designed and synthesized. These compounds have demonstrated significant antimycobacterial activity, particularly against the M. tuberculosis H37Rv strain. The promising activity of these compounds indicates their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Antibacterial Properties of Novel Substituted Pyrrolidines
A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines have been synthesized and their antibacterial properties were evaluated. The compounds exhibited increased antibacterial effects against various bacterial strains, indicating their potential in antibacterial drug development (Sapijanskaitė-Banevič et al., 2020).
Antibacterial and Antimycobacterial Activity of Functionalized Thiazole Frameworks
Highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems have shown interesting antibacterial and antimycobacterial activity. These findings support the potential of these compounds in medicinal chemistry, specifically in developing treatments for bacterial and mycobacterial infections (Belveren et al., 2017).
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-9-8(13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQGRYOIUITVHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640420 |
Source


|
| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-91-2 |
Source


|
| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism by which 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid prevents corrosion of mild steel in acidic mediums?
A: While the provided abstract doesn't delve into the specific mechanism [], the research likely explores the compound's ability to adsorb onto the metal surface. This adsorption forms a protective layer that inhibits the interaction between the corrosive medium (acidic in this case) and the mild steel. The effectiveness of this protection would depend on factors like the strength of adsorption, the compound's stability in the acidic environment, and the nature of the acidic medium itself. Further details on the specific interactions and the nature of the protective layer would be elucidated within the full research paper.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
